Ganoderic Acid Y

Übersicht

Beschreibung

Ganoderic Acid Y is a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, commonly known as Reishi or Lingzhi. This compound belongs to a class of highly oxygenated lanostane-type triterpenoids, which have been extensively studied for their diverse pharmacological activities. This compound is one of the many ganoderic acids identified in Ganoderma lucidum, known for its potential therapeutic effects, including anti-tumor, anti-inflammatory, and hepatoprotective properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Ganoderic Acid Y involves the extraction and purification from the fruiting bodies or mycelium of Ganoderma lucidum. The process typically includes:

Extraction: Using solvents such as ethanol or methanol to extract the triterpenoids from the fungal biomass.

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale fermentation of Ganoderma lucidum. Key steps include:

Analyse Chemischer Reaktionen

Enzymatic Catalysis and Reaction Mechanisms

Reaction Sequence:

-

Hydroxylation :

-

Dehydration :

Chemical Stability and Spontaneous Transformations

-

Instability of intermediates : Hydroxylated intermediates (e.g., 7-hydroxy-GA-HLDOA) are highly unstable and rapidly dehydrate under ambient conditions .

-

Heat inactivation : Heat-treated CYP512W2 microsomes accelerated GA-Y formation, confirming non-enzymatic dehydration .

Comparative Analysis of GA-Y Production

| Source | GA-Y Yield (mg/L) | Method | Reference |

|---|---|---|---|

| Ganoderma lucidum | 0.8–1.2 | Natural accumulation in fruiting bodies | |

| Engineered yeast | 3.5–4.2 | CYP512W2 overexpression + GA-HLDOA feed |

Key Research Findings

-

CYP512W2 promiscuity : This enzyme catalyzes multiple reactions, including C-15 hydroxylation and conjugated double bond formation, enabling GA-Y diversification .

-

Metabolic engineering : Yeast strains co-expressing CYP512W2 and lanosterol oxidase (CYP5150L8) achieved GA-Y titers 3.5× higher than natural sources .

-

Structural elucidation :

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

Research has indicated that Ganoderic Acid Y exhibits moderate cytotoxicity against various human tumor cell lines. Specifically, studies have shown that GA-Y can induce apoptosis in cancer cells while minimizing toxicity to healthy cells, making it a potential candidate for chemotherapeutic applications .

- Mechanism of Action : GA-Y is believed to exert its anti-cancer effects through the modulation of multiple signaling pathways involved in cell survival and apoptosis. It influences the expression of proteins associated with apoptosis and cell cycle regulation, thus promoting cancer cell death while sparing normal cells .

Immunomodulatory Effects

GA-Y has been reported to enhance immune responses, particularly in models of immunosuppression. For instance, studies indicate that it can restore immune function in animals subjected to immunosuppressive agents such as cyclophosphamide .

- Key Findings :

Anti-Inflammatory Effects

The anti-inflammatory properties of GA-Y have been documented in various studies, highlighting its ability to modulate inflammatory pathways. This compound may inhibit the production of pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases .

- Applications :

- Treatment of chronic inflammatory conditions.

- Potential use in formulations targeting joint diseases like arthritis.

Neuroprotective Effects

Emerging evidence suggests that GA-Y may possess neuroprotective properties. It has been studied for its potential in protecting neuronal cells against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Research Insights :

- GA-Y demonstrated protective effects on neuronal cells exposed to oxidative stress.

- Modulation of signaling pathways related to neuroinflammation.

Case Studies and Research Findings

Wirkmechanismus

Ganoderic Acid Y exerts its effects through various molecular targets and pathways:

Anti-Tumor Activity: Induces apoptosis and inhibits proliferation of cancer cells by modulating the p53 signaling pathway and inhibiting the interaction between MDM2 and p53.

Anti-Inflammatory Effects: Reduces inflammation by inhibiting the production of pro-inflammatory cytokines and modulating the NF-κB signaling pathway.

Hepatoprotective Properties: Protects liver cells from damage by enhancing antioxidant defenses and reducing oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Ganoderic Acid Y is unique among ganoderic acids due to its specific structural features and biological activities. Similar compounds include:

Ganoderic Acid A: Known for its anti-tumor and anti-inflammatory properties.

Ganoderic Acid B: Exhibits hepatoprotective and anti-oxidative effects.

Ganoderic Acid C: Studied for its potential in treating metabolic disorders.

Uniqueness of this compound:

Biologische Aktivität

Ganoderic Acid Y (GA-Y), a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, has garnered attention for its diverse biological activities. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of GA-Y's pharmacological properties.

1. Overview of this compound

Ganoderic acids are a group of bioactive compounds found in Ganoderma lucidum, known for their potential therapeutic effects. GA-Y, specifically, has been studied for its immunomodulatory, hepatoprotective, and anticancer properties.

2.1 Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory capabilities of GA-Y. For instance, a study demonstrated that GA-Y significantly improved immune responses in mice subjected to cyclophosphamide-induced immunosuppression. The administration of GA-Y led to an increase in white blood cell counts and enhanced expression of critical immune-related genes such as STAT3 and TNF, indicating its role in modulating immune functions .

2.2 Hepatoprotective Activity

GA-Y has shown protective effects against liver injury induced by various stressors, including alcohol consumption. In animal models, GA-Y supplementation resulted in decreased levels of liver enzymes (AST and ALT) and reduced oxidative stress markers, suggesting its potential as a therapeutic agent for liver protection .

The mechanisms through which GA-Y exerts its biological effects involve multiple pathways:

- Immunomodulation : GA-Y targets pathways related to inflammation and immune response activation. It enhances the expression of cytokines and growth factors that are pivotal in immune regulation .

- Antioxidant Activity : GA-Y contributes to reducing oxidative stress by modulating the activity of antioxidant enzymes like superoxide dismutase and catalase .

- Cell Signaling : Molecular docking studies suggest that GA-Y interacts with key proteins involved in signaling pathways related to immunity and inflammation, such as STAT3 and TNF .

4.1 Study on Alcohol-Induced Liver Injury

In a controlled study involving mice, the administration of GA-Y significantly mitigated liver damage caused by excessive alcohol intake. The study reported a marked reduction in liver index and lipid accumulation, alongside improvements in histopathological features of liver tissue .

| Parameter | Control Group | Alcohol Group | GA-Y Treatment Group |

|---|---|---|---|

| Liver Index | Normal | Elevated | Reduced |

| AST (U/L) | Normal | High | Significantly Lowered |

| ALT (U/L) | Normal | High | Significantly Lowered |

| Histopathological Changes | Normal | Severe Damage | Mild Damage |

4.2 Immunomodulatory Effects in Cyclophosphamide-Induced Immunosuppression

A study on cyclophosphamide-induced immunosuppression demonstrated that treatment with GA-Y resulted in significant improvements in immune cell counts compared to untreated controls.

| Treatment Group | WBC Count (x10^9/L) | NEUT Count (%) | LYMPH Count (%) |

|---|---|---|---|

| Control | 8.5 | 60 | 30 |

| Cyclophosphamide Only | 3.0 | 20 | 10 |

| GA-Y Treatment | 6.5 | 50 | 25 |

5. Conclusion

This compound exhibits significant biological activity with promising implications for immunomodulation and hepatoprotection. Its multifaceted mechanisms involve modulation of immune responses and antioxidant activity, making it a candidate for further therapeutic exploration.

6. Future Directions

Future research should focus on clinical trials to validate the efficacy of GA-Y in human subjects, alongside investigations into its safety profile and potential side effects.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Ganoderic Acid Y in Ganoderma extracts?

- Methodological Answer : Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is widely used for precise quantification due to its high sensitivity and specificity. For example, a validated UPLC-MS/MS method achieved linearity (R² > 0.996) for 19 triterpenoids, including this compound, with detection limits (LOD) ranging from 1.03–2.16 ng . High-performance liquid chromatography (HPLC) coupled with UV-Vis spectrophotometry is also employed for total triterpenoid quantification, though it lacks compound-specific resolution .

Q. What are the standard protocols for extracting this compound from Ganoderma species?

- Methodological Answer : Ethanol-based heat reflux extraction optimized via response surface methodology (RSM) is effective. For instance, single-factor experiments combined with RSM identified optimal conditions (e.g., ethanol concentration, extraction time, temperature) to maximize yield while minimizing solvent use . Soxhlet extraction with methanol or chloroform is an alternative but may require post-processing to remove co-extracted impurities .

Q. How is the α-glucosidase inhibitory activity of this compound experimentally validated?

- Methodological Answer : A standard assay involves incubating this compound with yeast α-glucosidase and measuring residual enzyme activity using a chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside). The IC₅₀ value (170 μM) is calculated via dose-response curves, with acarbose often used as a positive control . Ensure pH and temperature are maintained at physiological conditions (pH 6.8, 37°C) to avoid artifacts.

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivities of this compound across studies?

- Methodological Answer :

- Standardization : Use certified reference materials and validate extraction protocols to ensure consistency in compound purity. Contradictions often arise from variations in fungal strains or extraction methods .

- Multivariate Analysis : Apply principal component analysis (PCA) or hierarchical clustering analysis (HCA) to identify confounding variables (e.g., co-extracted triterpenoids, solvent residues) that may influence bioactivity .

- Dose-Response Validation : Replicate studies across multiple cell lines or in vivo models to confirm mechanism specificity. For example, antiviral activity against EV71 should be tested in both cytopathic effect (CPE) and viral RNA replication assays .

Q. How can researchers design experiments to elucidate the dual mechanisms of this compound (α-glucosidase inhibition and antiviral activity)?

- Methodological Answer :

- Mechanistic Studies :

- For α-glucosidase: Perform kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) .

- For antiviral effects: Use time-of-addition assays to pinpoint the stage of viral replication inhibited (e.g., entry, uncoating, RNA synthesis). This compound blocks EV71 uncoating, as shown via transmission electron microscopy and viral particle stability assays .

- Synergy Testing : Evaluate combinatorial effects with known antiviral agents (e.g., ribavirin) using Chou-Talalay synergy indices to assess therapeutic potential .

Q. What statistical approaches are optimal for analyzing complex datasets from this compound studies (e.g., metabolomics, transcriptomics)?

- Methodological Answer :

- Data Preprocessing : Normalize raw data (e.g., log transformation for metabolomics) and handle missing values via imputation or exclusion.

- Multivariate Modeling : Use partial least squares discriminant analysis (PLS-DA) to correlate triterpenoid profiles with bioactivity. For example, PLS-DA differentiated Ganoderma species based on sterol and triterpenoid content .

- Network Pharmacology : Integrate transcriptomics data with protein interaction networks to identify off-target effects or secondary pathways modulated by this compound .

Q. How can researchers address challenges in scaling up this compound production for preclinical studies?

- Methodological Answer :

- Fermentation Optimization : Use submerged liquid fermentation with Ganoderma mycelia, adjusting parameters (e.g., carbon source, agitation rate) to enhance yield. Monitor triterpenoid production via UPLC-MS/MS .

- Semi-Synthesis : Explore biotransformation of abundant triterpenoid precursors (e.g., lanosterol) into this compound using enzymatic or chemical catalysis .

Eigenschaften

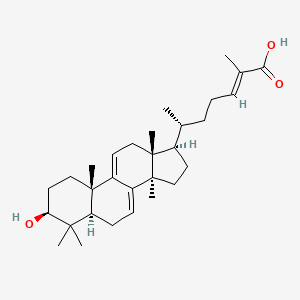

IUPAC Name |

(E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24-25,31H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,24+,25+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTCYUJPLOTDMX-SPPZYOJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316796 | |

| Record name | Ganoderic acid Y | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86377-52-8 | |

| Record name | Ganoderic acid Y | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86377-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderic acid Y | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.